molecular formula C13H12N2OS B2777606 N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine CAS No. 2230802-70-5

N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine

Cat. No.: B2777606
CAS No.: 2230802-70-5
M. Wt: 244.31
InChI Key: WTUBDKFKHPKENC-UHFFFAOYSA-N
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Description

N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine is a compound with the molecular formula C13H12N2OS It is characterized by the presence of an indole ring, a thiophene ring, and a hydroxylamine group

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may have multiple targets, contributing to its potential therapeutic effects.

Mode of Action

It’s suggested that the activation mechanism involves stabilization of the reactive nitronate tautomeric species . This stabilization could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and the time course of its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound has diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine typically involves the reaction of indole derivatives with thiophene derivatives under specific conditions. One common method involves the nucleophilic addition of hydroxylamine to an indole-thiophene intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the indole or thiophene rings .

Scientific Research Applications

N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and thiophene derivatives, such as:

  • Indole-3-acetic acid
  • Indole-3-carbinol
  • Thiophene-2-carboxylic acid

Uniqueness

N-[1H-Indol-3-yl(thiophen-2-yl)methyl]hydroxylamine is unique due to the presence of both indole and thiophene rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1H-indol-3-yl(thiophen-2-yl)methyl]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2OS/c16-15-13(12-6-3-7-17-12)10-8-14-11-5-2-1-4-9(10)11/h1-8,13-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUBDKFKHPKENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=CS3)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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